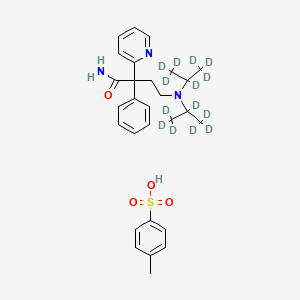
Disopyramide-d14 Tosylate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disopyramide-d14 Tosylate Salt, also known as Disopyramide-d14 p-benzenesulfonate, is a chemical reagent that serves as an isotopic marker of p-benzenesulfonic acid and Disopyramide. In this compound, the hydrogen atoms are labeled with deuterium (hydrogen-2). Its molecular formula is C28H37N3O4S, and it has a relative molecular mass of 511.67608 . The primary use of this compound is as an internal standard or quality control substance in drug metabolism research. It is commonly utilized in pharmacokinetic studies, both in vivo and in vitro .
Méthodes De Préparation
The preparation of Disopyramide-d14 Tosylate Salt involves a relatively complex synthetic route. The process can be summarized as follows :
Reaction of Disopyramide with p-toluenesulfonic acid: Disopyramide is reacted with p-toluenesulfonic acid to generate Disopyramide Tosylate Salt.
Deuterium Exchange: The Disopyramide Tosylate Salt is then reacted with sodium deuteride or ammonium deuterium oxide, allowing the hydrogen atoms in the compound to be replaced by deuterium (hydrogen-2).
This method ensures the incorporation of deuterium into the compound, making it suitable for use as an isotopic marker.
Analyse Des Réactions Chimiques
Disopyramide-d14 Tosylate Salt undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosylate group can be replaced by other nucleophiles.
Oxidation and Reduction:
Hydrolysis: The tosylate group can be hydrolyzed under acidic or basic conditions, leading to the formation of Disopyramide-d14 and p-toluenesulfonic acid.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disopyramide-d14 Tosylate Salt has several scientific research applications, including :
Pharmacokinetic Studies: It is used as an internal standard in pharmacokinetic studies to monitor the metabolism and distribution of drugs in the body.
Drug Metabolism Research: The compound is employed in both in vivo and in vitro drug metabolism studies to understand the metabolic pathways and identify metabolites.
Analytical Chemistry: this compound is used as a reference standard in analytical chemistry for the quantification and analysis of Disopyramide and related compounds.
Biomedical Research: The compound is utilized in biomedical research to study the pharmacological effects and mechanisms of action of Disopyramide.
Mécanisme D'action
Disopyramide-d14 Tosylate Salt, like Disopyramide, is a class 1A antiarrhythmic agent. It works by inhibiting fast sodium channels in cardiac cells, which stabilizes the cardiac membrane and reduces excitability . This action helps to manage and prevent life-threatening ventricular arrhythmias. The compound also possesses anticholinergic and local anesthetic properties, contributing to its overall pharmacological effects .
Comparaison Avec Des Composés Similaires
Disopyramide-d14 Tosylate Salt can be compared with other similar compounds, such as :
Disopyramide Tosylate Salt: The non-deuterated version of the compound, used for similar applications but without the isotopic labeling.
Procainamide: Another class 1A antiarrhythmic agent with similar sodium channel blocking properties.
Quinidine: A class 1A antiarrhythmic agent that also targets sodium channels but has different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful as an internal standard in various analytical and pharmacokinetic studies.
Propriétés
Formule moléculaire |
C28H37N3O4S |
|---|---|
Poids moléculaire |
525.8 g/mol |
Nom IUPAC |
4-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H29N3O.C7H8O3S/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-6-2-4-7(5-3-6)11(8,9)10/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);2-5H,1H3,(H,8,9,10)/i1D3,2D3,3D3,4D3,16D,17D; |
Clé InChI |
GDBCAFSQSJLIBR-HHJIGIPXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
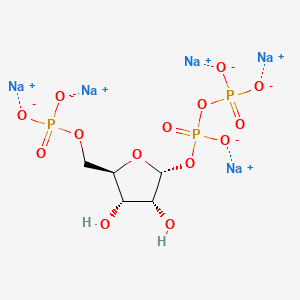

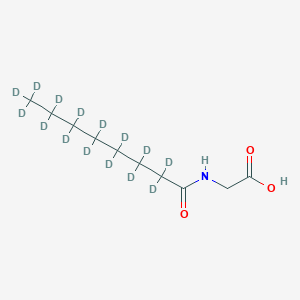

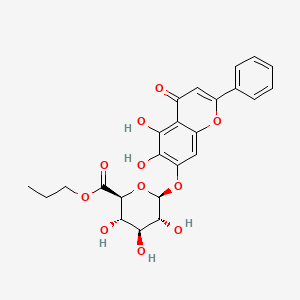
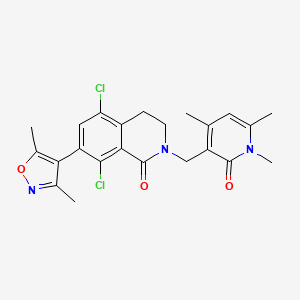
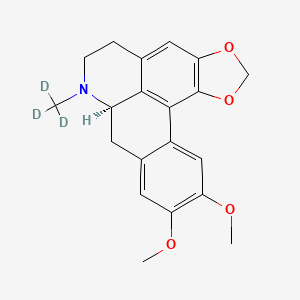
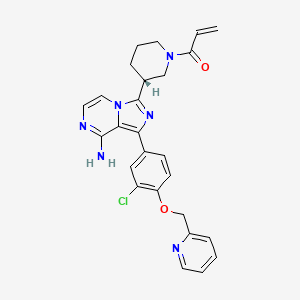



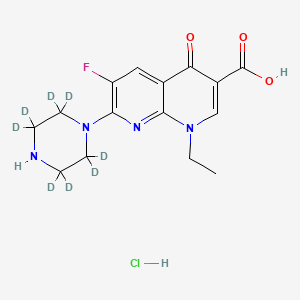
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
